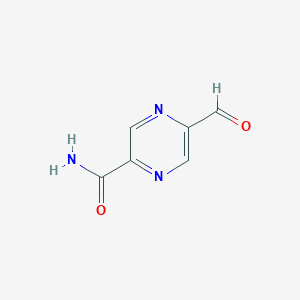![molecular formula C22H22N4O4S B2740242 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 894021-60-4](/img/structure/B2740242.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is an important heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of research, and various synthetic protocols have been developed . These include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety .Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazolo[3,2-b][1,2,4]triazole derivatives can be categorized into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of the thiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Anticancer Applications
This compound, as a derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Metabolic Disease Treatment
The compound’s retinoid nuclear modulators are important agents for the treatment of metabolic diseases .
Immunological Disease Treatment
The compound’s retinoid nuclear modulators also play a significant role in the treatment of immunological diseases .
Neuroinflammation Treatment
The compound’s lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Antifungal Applications
Triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have been synthesized and evaluated for their antifungal activity towards Cryptococcus and Candida species .
Bactericide Applications
3-Aryl-3-triazolylpropiophenones, a family of compounds that this compound belongs to, have been described as efficient components in bactericide formulations .
Herbicide Applications
The same family of compounds, 3-aryl-3-triazolylpropiophenones, have also been used in herbicide formulations .
Solar Cell Applications
While not directly related to the compound , a similar compound, MTTHPC, has been identified as a potential competitor for finest perovskite solar cells . This suggests that the compound you’re interested in may also have potential applications in the field of solar energy.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit various biological activities, including anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit top1 , a DNA topoisomerase, which is an enzyme that helps in the overwinding or underwinding of DNA.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, microbial growth, and various enzymatic processes .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability and low ulcerogenic properties, possibly due to anti-oxidative activity .
Result of Action
Similar compounds have demonstrated cytotoxic effects and superior Top1 inhibitory activity , suggesting potential anticancer properties.
Future Directions
The development of new thiazolo[3,2-b][1,2,4]triazole derivatives with improved biological activities and safer profiles is an important area of research . This includes the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)21(27)23-11-10-16-13-31-22-24-20(25-26(16)22)15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMHUONBFMYZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)
![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)
![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)


![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)